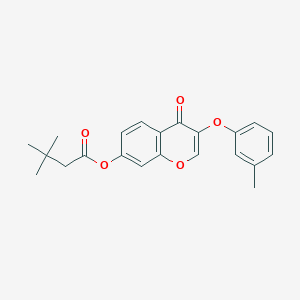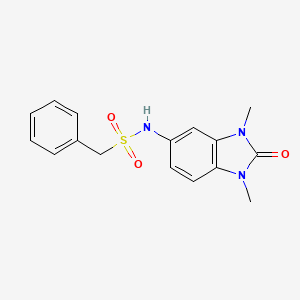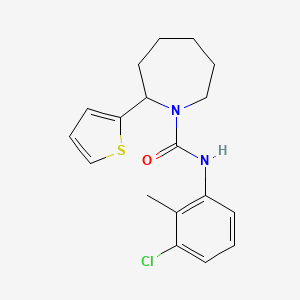![molecular formula C19H18BrN3O2 B5149057 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5149057.png)
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DABCYL, is a chemical compound that is widely used in scientific research. It is a fluorescent quencher that is used in various applications, including DNA sequencing, protein assays, and enzyme kinetics studies.
作用机制
The mechanism of action of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the quenching of fluorescence. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a non-fluorescent molecule that absorbs energy from adjacent fluorescent molecules. This energy transfer results in the quenching of the fluorescence of the adjacent molecule. The efficiency of this quenching depends on the distance and orientation between the two molecules.
Biochemical and Physiological Effects
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile has no known biochemical or physiological effects. It is a non-toxic molecule that is widely used in scientific research.
实验室实验的优点和局限性
One of the main advantages of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is its high quenching efficiency. It is a highly effective quencher that can be used in a wide range of applications. Another advantage is its stability. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a stable molecule that can be stored for long periods of time without degradation.
One limitation of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is its relatively low yield during synthesis. This can make it expensive to produce in large quantities. Another limitation is its sensitivity to pH and temperature. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is most effective at a pH of 7.0-7.5 and a temperature of 25-30°C.
未来方向
There are several future directions for the use of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile in scientific research. One area of research is the development of new applications for 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile. For example, there is potential for the use of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile in the development of new biosensors and diagnostic assays.
Another area of research is the development of new quenchers that are more efficient than 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile. While 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a highly effective quencher, there is potential for the development of new molecules that are even more efficient.
Conclusion
In conclusion, 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is a widely used fluorescent quencher that is used in various scientific research applications. Its high quenching efficiency and stability make it an attractive molecule for use in DNA sequencing, protein assays, and enzyme kinetics studies. While there are limitations to its use, there is potential for the development of new applications and more efficient quenchers in the future.
合成方法
The synthesis of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-(diethylamino)aniline with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acrylonitrile and potassium carbonate to yield 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile. The yield of this reaction is typically around 60-70%.
科学研究应用
3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent quencher. It is commonly used in DNA sequencing, where it is attached to the 3’ end of a DNA fragment to quench the fluorescence of the adjacent fluorophore. This allows for the accurate determination of the DNA sequence. 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is also used in protein assays, where it is used to quench the fluorescence of fluorescently labeled proteins. This allows for the measurement of protein-protein interactions and enzyme kinetics.
属性
IUPAC Name |
(Z)-3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-3-22(4-2)19-10-5-14(12-18(19)20)11-16(13-21)15-6-8-17(9-7-15)23(24)25/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFOYUBKGZCANN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5148977.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5148985.png)
![N-[(3,4-dimethylphenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5149000.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5149005.png)

![5-{2-[allyl(1-methyl-3-phenylpropyl)amino]-1-hydroxyethyl}-2-(benzyloxy)benzamide hydrochloride](/img/structure/B5149018.png)
![6-phenyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5149024.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5149026.png)
![6-fluoro-1-(2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5149029.png)


![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5149071.png)
![N-isobutyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5149072.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl methanesulfonate](/img/structure/B5149075.png)